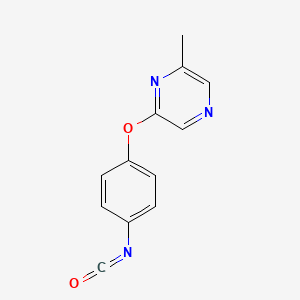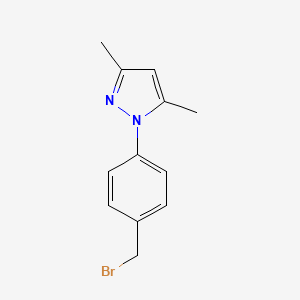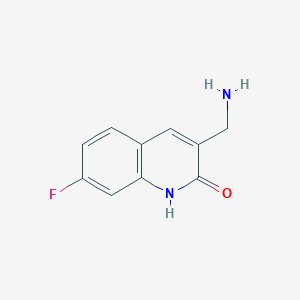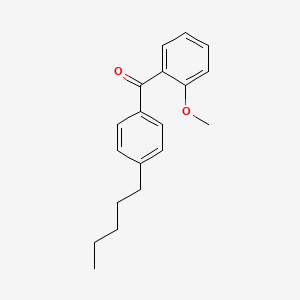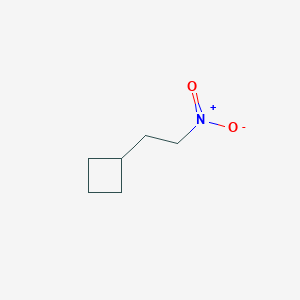
(2-Nitroethyl)cyclobutane
Descripción general
Descripción
“(2-Nitroethyl)cyclobutane” is a chemical compound with the molecular formula C6H11NO2 . It contains a total of 20 bonds, including 9 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 four-membered ring, and 1 nitro group .
Molecular Structure Analysis
The molecular structure of “(2-Nitroethyl)cyclobutane” includes a four-membered cyclobutane ring and a nitro group . The molecule contains a total of 20 bonds, including 9 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, and 1 nitro group .Aplicaciones Científicas De Investigación
Cooperative Dienamine/Hydrogen-Bonding Catalysis
A novel approach for the enantioselective synthesis of cyclobutanes involves cooperative dienamine/hydrogen-bonding catalysis, facilitating formal [2+2] cycloaddition of enals with nitroalkenes. This method stands out for its ability to construct cyclobutanes with high stereocontrol, highlighting the versatility of cyclobutane scaffolds in synthesizing complex molecules through exploitation of ring strain (Talavera et al., 2012).
Asymmetric Organocatalytic Cycloadditions
Another study presents a bifunctional H-bond directing dienamine catalysis for asymmetric formal [2+2]-cycloadditions, constructing cyclobutanes with complete diastereo- and enantiomeric control. This innovative organocatalysis concept underscores the strategic use of cyclobutane intermediates in organic synthesis (Albrecht et al., 2012).
Zwitterionic Intermediates in Cycloaddition Reactions
Research into the [3+2] cycloaddition reactions between thiocyclobutanone S-methylide and nitroethene has revealed zwitterionic intermediates playing a crucial role. This study provides insights into the reaction mechanisms of cyclobutane derivatives, demonstrating their potential in creating novel chemical structures (Jasiński, 2015).
Sigma-Antiaromaticity in Cyclobutane Derivatives
An investigation into the electronic properties of cyclobutane and its derivatives has highlighted the concept of sigma-antiaromaticity. This property significantly impacts the reactivity and stability of cyclobutane-containing compounds, providing a deeper understanding of their behavior in chemical reactions (Moran et al., 2003).
Bioactive Cyclobutane-Containing Alkaloids
A comprehensive review on cyclobutane-containing alkaloids derived from natural sources outlines their significant biological activities, including antimicrobial, anticancer, and other therapeutic effects. This research underscores the importance of cyclobutane derivatives in medicinal chemistry and drug discovery (Dembitsky, 2007).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-nitroethylcyclobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c8-7(9)5-4-6-2-1-3-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWARFNMZHLVGMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CC[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90648410 | |
| Record name | (2-Nitroethyl)cyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1036931-21-1 | |
| Record name | (2-Nitroethyl)cyclobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1036931-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Nitroethyl)cyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



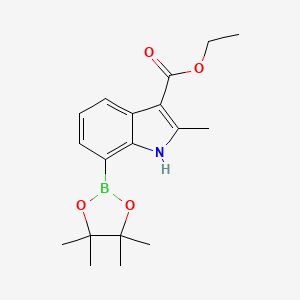
![[(3-Ethylisoxazol-5-yl)methyl]methylamine](/img/structure/B1614365.png)
![4-(4-Methylthiophen-2-yl)-N-(4-(morpholinomethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1614368.png)
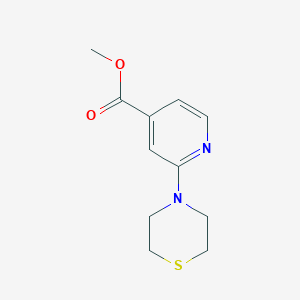

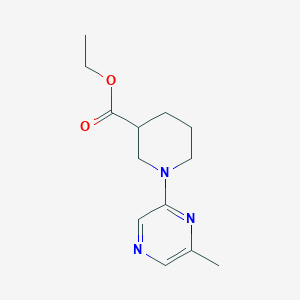
![(4-Methyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazin-7-YL)methylamine](/img/structure/B1614374.png)
![4-[4-(Chloromethyl)piperidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B1614375.png)
